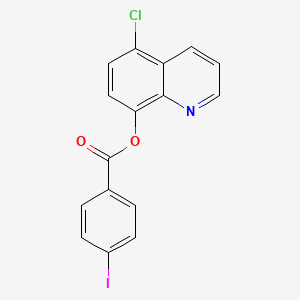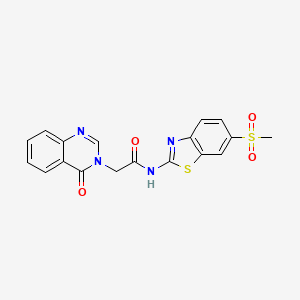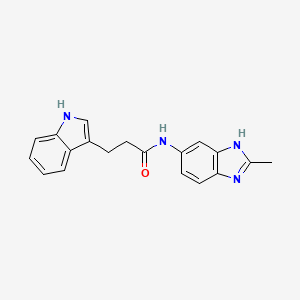
5-Chloroquinolin-8-yl 4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroquinolin-8-yl 4-iodobenzoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and an ester linkage to a 4-iodobenzoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 4-iodobenzoate typically involves the esterification of 5-chloroquinolin-8-ol with 4-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Chloroquinolin-8-yl 4-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 4-iodobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinolin-8-yl alcohol derivatives.
科学研究应用
5-Chloroquinolin-8-yl 4-iodobenzoate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用机制
The mechanism of action of 5-Chloroquinolin-8-yl 4-iodobenzoate is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors by mimicking endogenous ligands, leading to modulation of receptor activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure with a fluorine atom instead of iodine.
5-Chloroquinolin-8-yl 2,4-dichlorobenzoate: Contains two chlorine atoms on the benzoate moiety.
7-Chloroquinoline Derivatives: Compounds with chlorine substitution at the 7th position of the quinoline ring.
Uniqueness
5-Chloroquinolin-8-yl 4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
属性
分子式 |
C16H9ClINO2 |
|---|---|
分子量 |
409.60 g/mol |
IUPAC 名称 |
(5-chloroquinolin-8-yl) 4-iodobenzoate |
InChI |
InChI=1S/C16H9ClINO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H |
InChI 键 |
YLNVIPKDACRSCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B12177435.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-yl)benzamide](/img/structure/B12177438.png)
![benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B12177446.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B12177454.png)
![2-(2,4-dichlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12177459.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B12177471.png)
![N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide](/img/structure/B12177474.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12177475.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12177479.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)

